5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride
Overview
Description
5-(Methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is structurally similar to 5-meo-mipt and 5-Methoxytryptamine , which are known to bind most strongly to 5-HT1A receptors . These receptors play a crucial role in the modulation of mood and cognition.
Mode of Action
Based on its structural similarity to 5-meo-mipt and 5-Methoxytryptamine , it can be inferred that it might interact with its targets primarily through 5-HT2A receptor agonism . Additional mechanisms of action such as inhibition of monoamine oxidase (MAO) may also be involved .
Biochemical Pathways
Based on its structural similarity to 5-meo-mipt and 5-Methoxytryptamine , it can be inferred that it might affect serotonin-related pathways, leading to downstream effects on mood and cognition.
Pharmacokinetics
Based on its structural similarity to 5-meo-mipt and 5-Methoxytryptamine , it can be inferred that it might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These properties impact the bioavailability of the compound, determining how much of the drug reaches its site of action.
Result of Action
Based on its structural similarity to 5-meo-mipt , it can be inferred that it might produce hallucinogenic and entheogenic effects . These effects are likely the result of its interaction with serotonin receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-1,2,4-triazole with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
5-(Methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1H-1,2,4-triazole
- 3-Methyl-1H-1,2,4-triazole
- 5-Methoxymethyl-1H-1,2,4-triazole
Uniqueness
5-(Methoxymethyl)-3-methyl-1H-1,2,4-triazole hydrochloride is unique due to the presence of both methoxymethyl and methyl groups on the triazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other triazole derivatives.
Properties
IUPAC Name |
3-(methoxymethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-4-6-5(3-9-2)8-7-4;/h3H2,1-2H3,(H,6,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXRSEPXDKJNLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)COC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.